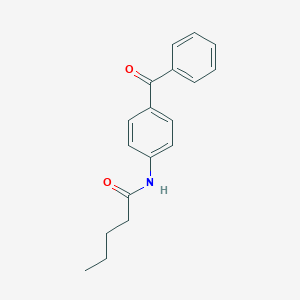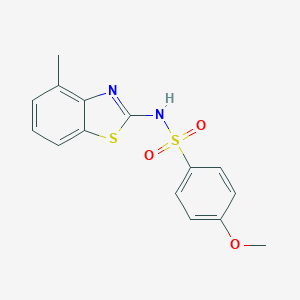![molecular formula C18H21ClN2O B310296 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310296.png)
4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide, also known as CDEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDEA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.87 g/mol. This compound has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide is not fully understood. However, it is believed that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX-2, this compound may help to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, this compound has been shown to have a low toxicity profile and does not appear to cause significant adverse effects in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide in lab experiments is its low toxicity profile. This allows for higher doses to be used without causing harm to animals. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the study of 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide. One potential direction is the development of new this compound-based materials for use in various applications, such as drug delivery and tissue engineering. Another potential direction is the investigation of this compound as a potential treatment for various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide involves the reaction of 4-chloro-N-(2-methylphenyl)benzamide with diethylamine in the presence of a catalyst. This process yields this compound as a white crystalline powder. The purity of this compound can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. In material science, this compound has been used as a building block for the synthesis of new polymers and materials. In analytical chemistry, this compound has been used as a reagent for the detection and quantification of various analytes.
Propriétés
Formule moléculaire |
C18H21ClN2O |
|---|---|
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H21ClN2O/c1-4-21(5-2)16-10-11-17(13(3)12-16)20-18(22)14-6-8-15(19)9-7-14/h6-12H,4-5H2,1-3H3,(H,20,22) |
Clé InChI |
WEDUEOVUAKVZFD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)

![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)


![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)






